2-Chloro-6-methyl-5-phenylnicotinonitrile

Vue d'ensemble

Description

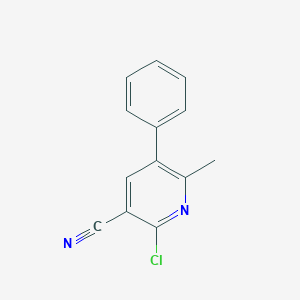

2-Chloro-6-methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 5-position of the pyridine ring.

Méthodes De Préparation

The synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine with cyanogen bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like ethanol, under reflux conditions for several hours . Another method involves the use of trichlorophosphate and N,N-dimethylformamide as reagents, with the reaction being conducted at elevated temperatures .

Analyse Des Réactions Chimiques

2-Chloro-6-methyl-5-phenylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules, especially in developing heterocyclic compounds. Its structure allows for various chemical modifications, making it versatile in synthetic organic chemistry .

Biology

Research indicates that 2-Chloro-6-methyl-5-phenylnicotinonitrile exhibits potential biological activities , including:

- Antimicrobial Properties: Investigated for its effectiveness against various bacterial strains.

- Anticancer Activity: Studies have shown its potential to inhibit cancer cell proliferation, particularly in lung cancer models .

Medicine

Ongoing research explores its role as a pharmaceutical intermediate in drug synthesis targeting specific diseases. Notably, it has been identified as a potential NRF2 inhibitor, which is crucial in cellular defense mechanisms against oxidative stress and inflammation .

Industry

In industrial applications, this compound is utilized in producing advanced materials with specific properties, including polymers and coatings. Its unique chemical characteristics make it suitable for developing new materials with enhanced performance .

The biological activity of this compound is attributed to its ability to interact with biological targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various pharmacological effects. The following table summarizes key biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibits proliferation of lung cancer cell lines |

| NRF2 Inhibition | Modulates oxidative stress response mechanisms |

Lung Cancer Inhibition

A study focused on nicotinonitrile derivatives demonstrated significant inhibition of lung cancer cell lines with KEAP1 mutations. Concentration-dependent reductions in cell viability were observed, indicating the compound's potential as a therapeutic agent in lung cancer treatment .

Synergistic Effects with Chemotherapeutics

Research highlighted that combining this compound with traditional chemotherapeutics resulted in lower effective doses needed for tumor suppression. This suggests that it may enhance the overall efficacy of cancer treatment protocols .

Mécanisme D'action

The mechanism of action of 2-Chloro-6-methyl-5-phenylnicotinonitrile is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by interfering with cellular signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

2-Chloro-6-methyl-5-phenylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

2-Chloro-5-phenylnicotinonitrile: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

6-Methyl-5-phenylnicotinonitrile:

2-Chloro-6-methyl-3-phenylnicotinonitrile: Has the phenyl group at the 3-position instead of the 5-position, leading to different steric and electronic effects.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Activité Biologique

Overview

2-Chloro-6-methyl-5-phenylnicotinonitrile (CAS No. 10176-63-3) is an organic compound with the molecular formula and a molecular weight of 228.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a chlorinated pyridine ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may inhibit the activity of these targets, leading to various pharmacological effects. Notably, it has been investigated for its potential as an NRF2 inhibitor , which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the chlorine atom at the second position and the methyl group at the sixth position alters the electronic properties of the molecule, enhancing its reactivity compared to related compounds. This modification may affect how the compound interacts with biological targets.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Methyl substitution | Exhibits different reactivity due to methyl group |

| 2-Chloro-5-phenylnicotinonitrile | Lacks methyl group | May have distinct biological activities |

| 6-Methyl-5-phenylnicotinonitrile | Different halogen position | Potentially different electronic properties |

Case Studies

- Lung Cancer Inhibition : A study focused on a series of nicotinonitrile derivatives, including this compound, demonstrated significant inhibition of lung cancer cell lines with KEAP1 mutations. The compound showed a concentration-dependent reduction in cell viability, indicating its potential as a therapeutic agent in lung cancer treatment .

- Synergistic Effects with Chemotherapeutics : Research highlighted that combining this compound with traditional chemotherapeutics resulted in lower effective doses needed for tumor suppression, suggesting that it may enhance the overall efficacy of cancer treatment protocols .

Propriétés

IUPAC Name |

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNXDBSPNSUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363096 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-63-3 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.